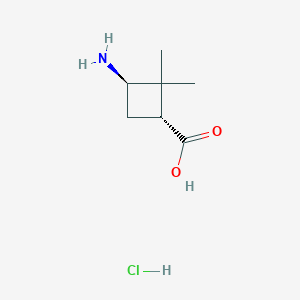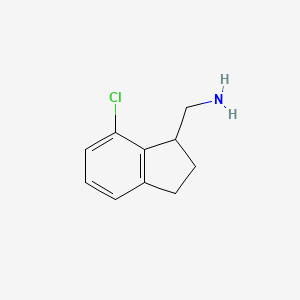
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound with a unique structure that includes a chloro-substituted indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 7-chloro-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the chloro group or to modify the indene ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and intermediates.
Mécanisme D'action
The mechanism of action of (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine: Similar structure with fluorine substituents instead of chlorine.
2,3-Dihydro-1H-inden-1-yl)methanamine: Lacks the chloro substituent, offering different reactivity and properties.
Uniqueness
(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. This makes it distinct from other indene derivatives and potentially useful in specific applications where the chloro substituent plays a crucial role.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
(7-chloro-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-6,12H2 |
Clé InChI |
JPFKDILPKOIILD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1CN)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



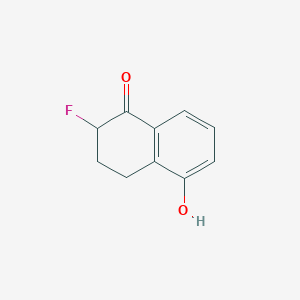


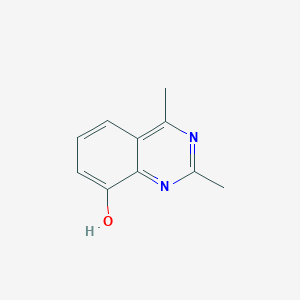

![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)

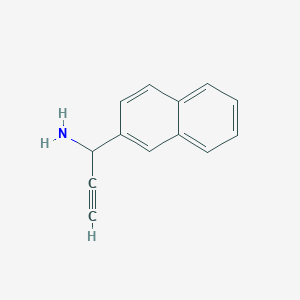
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
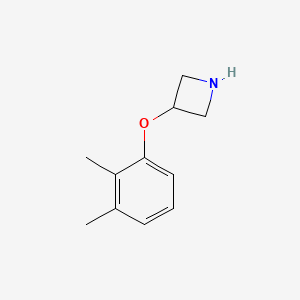
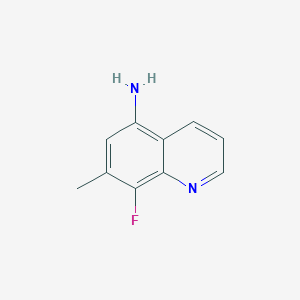
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)
